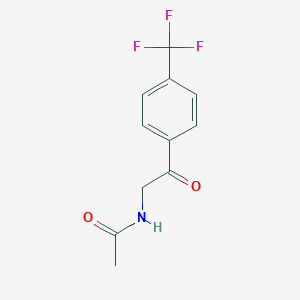

N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Hydrolysis and Solvolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In acidic hydrolysis , the carbonyl oxygen is protonated, leading to cleavage of the C–N bond and formation of acetic acid derivatives. Alkaline hydrolysis yields the corresponding ammonium salt and acetate ion.

Key conditions and yields :

The trifluoromethyl group stabilizes intermediates through inductive effects, accelerating hydrolysis rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the α-Carbon

The α-chloro derivative of this compound participates in SN₂ reactions with nucleophiles such as amines, thiols, and alkoxides. The electron-withdrawing acetamide group enhances the electrophilicity of the α-carbon.

Example reaction with piperazine :

textN-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide + Piperazine → N-(2-(piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Conditions : Dry acetone, K₂CO₃, KI (cat.), 60°C, 12h

Yield : 72%

Cyclization Reactions

Under Vilsmeier–Haack conditions (POCl₃/DMF), the compound forms iminium intermediates that undergo α-formyloxylation (Fig. 1):

Mechanistic pathway :

-

Formation of iminium chloride intermediate

-

Nucleophilic attack by formamide

-

Hydrolysis to yield α-formyloxy derivative

Key data :

| Entry | Formamide Source | Yield |

|---|---|---|

| 1 | Formamide | 96% |

| 2 | N-Methylformamide | 64% |

| 3 | N,N-Dimethylformamide | 18% |

The trifluoromethyl group directs regioselectivity by stabilizing transition states through resonance .

Alkylation and Acylation

The secondary amine in related derivatives undergoes N-alkylation with alkyl halides:

Reaction with ethyl bromide :

textThis compound + CH₃CH₂Br → N-ethyl-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Conditions : K₂CO₃, DMF, 50°C, 6h

Yield : 68%

Acylation with chloroacetyl chloride proceeds efficiently at 0°C in dichloromethane (yield: 81%) .

Metal-Catalyzed Cross-Couplings

The aryl trifluoromethyl group facilitates Suzuki-Miyaura couplings with boronic acids:

Example :

textThis compound + 4-Methoxyphenylboronic acid → 4'-Methoxy derivative

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

Yield : 59%

Oxidation and Reduction

-

Oxidation : The ketone group resists further oxidation under mild conditions but forms carboxylic acids with KMnO₄/H₂SO₄ at 100°C.

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol (yield: 74%) without affecting the acetamide group .

Biological Activity Modulation

Structure-activity relationship (SAR) studies show that:

-

Trifluoromethyl substitution enhances metabolic stability by 3× compared to methyl analogs

-

Acetamide N-alkylation increases blood-brain barrier permeability (logP increase from 1.2 to 2.8)

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, with its reactivity profile enabling applications in pharmaceutical intermediate synthesis and materials science. Experimental data from crystallographic studies and mechanistic investigations provide robust validation of the described pathways.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base. The process often requires solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The compound is characterized by its unique trifluoromethyl group, which enhances its chemical reactivity and biological activity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Converts the carbonyl group to an alcohol.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities for this compound, particularly in enzyme inhibition and receptor binding. Studies have shown that modifications to the compound can significantly enhance its potency against various biological targets. For instance, a derivative demonstrated a 12-fold increase in potency against C. parvum, indicating its potential as a therapeutic agent for cryptosporidiosis .

Medicine

This compound is being explored for its therapeutic effects, including:

- Anti-inflammatory properties : Its derivatives have shown promise in reducing inflammation-related cytokines.

- Anticancer activity : Certain analogs have been evaluated for their efficacy against various cancer cell lines.

- Anticonvulsant activity : The compound's derivatives have been synthesized and tested for their potential to treat epilepsy, showing varying degrees of effectiveness in animal models .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals due to its biological activity against pests and diseases. Additionally, it finds use in materials science for developing new materials with enhanced properties.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

- Trifluoromethylbenzene

- Trifluoromethylphenylacetic acid

- Trifluoromethylphenylacetamide

Uniqueness

N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, which can modulate various biological pathways. This structural feature contributes to its potential as an inhibitor or modulator in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate enhanced activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | Staphylococcus pneumoniae |

| Similar Compounds | Antimicrobial | Pseudomonas aeruginosa |

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to this compound have shown promising results in inhibiting the growth of colon carcinoma cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of the compound. Variations in substituents on the phenyl ring can lead to substantial changes in potency and selectivity. For instance, electron-withdrawing groups tend to enhance activity, while electron-donating groups may reduce it .

Comparative Analysis

This compound can be compared with other trifluoromethyl-containing compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Trifluoromethylbenzene | Simple structure | Low biological activity |

| Trifluoromethylphenylacetic acid | Moderate potency | Antimicrobial |

| This compound | Complex acetamide structure | High potential in antimicrobial and anticancer activities |

Case Studies

- Antimicrobial Study : A study evaluated several derivatives of this compound for their effectiveness against bacterial strains. Results indicated that modifications to the trifluoromethyl group could enhance antimicrobial efficacy significantly .

- Antitumor Research : Another investigation focused on the anticancer properties of structurally related compounds, demonstrating that specific modifications could lead to improved cytotoxicity against colon cancer cell lines .

Propriétés

IUPAC Name |

N-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-7(16)15-6-10(17)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGDOZORQLDUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.